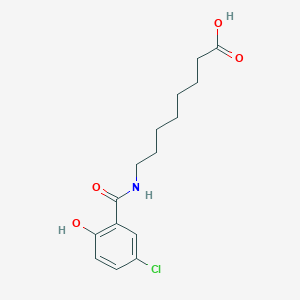

N-(5-chlorosalicyloyl)-8-aminocaprylic acid

Cat. No. B3064823

M. Wt: 313.77 g/mol

InChI Key: XRTHAPZDZPADIL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08207227B2

Procedure details

400 L of purified water, USP and 45.4 kg NaOH pellets were charged to a 200 gallon glass-lined reactor and the agitator was set to 100-125 RPM. 123.5 kg of the ethyl 8-(6-chloro-2H-1,3-benzoxazine-2,4(3H)-dionyl)octanoate wet cake was charged to the reactor. The charging port was closed. Cooling water applied to the condenser and the valve reactor overheads were set for atmospheric distillation. The reactor contents were heated to 98° C. and conversion monitored by HPLC. Initially (approximately 40 minutes) the reactor refluxed at 68° C., however, as the ethanol was removed (over 3 hours) by distillation the reactor temperature rose to 98° C. The starting material disappeared, as determined by HPLC, at approximately 4 hours. The reactor contents were cooled to 27° C. 150 L of purified water and USP were charged to an adjacent 200 gallon glass-lined reactor and the agitator was set to 100-125 RPM. 104 L of concentrated (12M) hydrochloric acid was charged to the reactor and cooled to 24° C. The saponified reaction mixture was slowly (over 5 hours) charged to the 200-gallon glass-lined reactor. The material (45 L and 45 L) was split into 2 reactors (200 gallons each) because of carbon dioxide evolution. The product precipitated out of solution. The reaction mixture was adjusted to a pH of 2.0-4.0 with 50% NaOH solution (2 L water, 2 kg NaOH). The reactor contents were cooled to 9-15° C. The intermediate crystallized out of solution over approximately 9 hours. The reactor slurry was centrifuged to isolate the intermediate. 50 L of purified water and USP were charged to a 200-gallon glass-lined reactor and this rinse was used to wash the centrifuge wet cake. The wet cake was unloaded into double polyethylene bags placed inside a plastic drum. The N-(5-chlorosalicyloyl)-8-aminocaprylic acid was dried under vacuum (27″ Hg) at 68° C. for 38 hours. The dry cake was unloaded into double polyethylene bags placed inside a 55-gallon, steel unlined, open-head drums with a desiccant bag placed on top. The dried isolated yield was 81 kg of N-(5-chlorosalicyloyl)-8-aminocaprylic acid.

Name

ethyl 8-(6-chloro-2H-1,3-benzoxazine-2,4(3H)-dionyl)octanoate

Quantity

123.5 kg

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[OH-].[Na+].[Cl:3][C:4]1[CH:5]=[CH:6][C:7]2[O:12]C(=O)[N:10]([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][C:21]([O:23]CC)=[O:22])[C:9](=[O:26])[C:8]=2[CH:27]=1>O>[Cl:3][C:4]1[CH:27]=[C:8]([C:9]([NH:10][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][C:21]([OH:23])=[O:22])=[O:26])[C:7]([OH:12])=[CH:6][CH:5]=1 |f:0.1|

|

Inputs

Step One

|

Name

|

ethyl 8-(6-chloro-2H-1,3-benzoxazine-2,4(3H)-dionyl)octanoate

|

|

Quantity

|

123.5 kg

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=CC2=C(C(N(C(O2)=O)CCCCCCCC(=O)OCC)=O)C1

|

Step Two

|

Name

|

|

|

Quantity

|

50 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

98 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The charging port was closed

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the valve reactor overheads were set for atmospheric distillation

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Initially (approximately 40 minutes) the reactor refluxed at 68° C.

|

|

Duration

|

40 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

however, as the ethanol was removed (over 3 hours)

|

|

Duration

|

3 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

by distillation the reactor temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rose to 98° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reactor contents were cooled to 27° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

150 L of purified water and USP were charged to an adjacent 200 gallon glass-lined reactor

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

104 L of concentrated (12M) hydrochloric acid

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was charged to the reactor

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 24° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(over 5 hours)

|

|

Duration

|

5 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

charged to the 200-gallon glass-lined reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The material (45 L and 45 L) was split into 2 reactors (200 gallons each) because of carbon dioxide evolution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product precipitated out of solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reactor contents were cooled to 9-15° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The intermediate crystallized out of solution over approximately 9 hours

|

|

Duration

|

9 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to isolate the intermediate

|

WASH

|

Type

|

WASH

|

|

Details

|

to wash the centrifuge wet cake

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The N-(5-chlorosalicyloyl)-8-aminocaprylic acid was dried under vacuum (27″ Hg) at 68° C. for 38 hours

|

|

Duration

|

38 h

|

Outcomes

Product

Details

Reaction Time |

4 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC=C(C(C(=O)NCCCCCCCC(=O)O)=C1)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | ||

| YIELD: CALCULATEDPERCENTYIELD | 76.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |